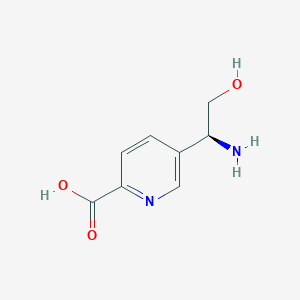![molecular formula C14H10ClNO4S2 B13051485 4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13051485.png)
4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is a complex organic compound that belongs to the class of thienothiopyran derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system with a chlorobenzoyl group and an oxime functionality. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]thiopyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and sulfur sources.
Introduction of the chlorobenzoyl group: This step involves the acylation of the thieno[2,3-b]thiopyran ring with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the oxime functionality: The final step involves the reaction of the chlorobenzoyl derivative with hydroxylamine hydrochloride to form the oxime group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
化学反应分析
4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxime group to an amine.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The oxime functionality can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The chlorobenzoyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thieno[2,3-b]thiopyran ring system may interact with nucleic acids or proteins, leading to various biological effects.
相似化合物的比较
4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide can be compared with other similar compounds, such as:
4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide: This compound has a similar structure but with a different position of the chlorine atom on the benzoyl group.
4-(((4-Bromobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological properties.
4-(((4-Methylbenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide: This compound has a methyl group instead of chlorine, which may influence its chemical and biological behavior.
属性
分子式 |
C14H10ClNO4S2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate |
InChI |
InChI=1S/C14H10ClNO4S2/c15-10-3-1-9(2-4-10)13(17)20-16-12-5-7-21-14-11(12)6-8-22(14,18)19/h1-5,7H,6,8H2/b16-12+ |
InChI 键 |
HMVNDCMFKCLMLN-FOWTUZBSSA-N |
手性 SMILES |
C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C=CS2 |
规范 SMILES |
C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=CC=C(C=C3)Cl)C=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)









![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)

![Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B13051480.png)
